Lower Computed Lipophilicity (XLogP3) vs. the N‑Isopropyl Isomer
The target compound has a computed XLogP3 of 2.3, which is 0.3 log units lower than the N‑isopropyl isomer (3‑bromo‑N‑isopropylbenzenesulfonamide, CAS 871269‑08‑8; XLogP3 = 2.6) [1][2]. This difference indicates that the C‑isopropyl compound is measurably more hydrophilic, which can translate into higher aqueous solubility and reduced non‑specific protein binding.
| Evidence Dimension | Partition coefficient (computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.3 |
| Comparator Or Baseline | 3‑Bromo‑N‑isopropylbenzenesulfonamide (CAS 871269‑08‑8); XLogP3 = 2.6 |
| Quantified Difference | ΔXLogP3 = −0.3 (target is 11.5 % lower) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2019 release) [1][2] |
Why This Matters
A lower logP improves aqueous solubility and can reduce phospholipidosis risk, favoring the target compound in early‑stage oral drug discovery when lead‑like property windows are critical.
- [1] PubChem Compound Summary for CID 154814377, 3‑Bromo‑5‑(propan‑2‑yl)benzene‑1‑sulfonamide. National Center for Biotechnology Information (2025). Accessed 2026‑04‑30. View Source
- [2] PubChem Compound Summary for CID 7213271, 3‑Bromo‑N‑isopropylbenzenesulfonamide. National Center for Biotechnology Information (2025). Accessed 2026‑04‑30. View Source
